molecular formula C10H9ClN2O2 B1409243 Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1803247-42-8

Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1409243
CAS No.: 1803247-42-8
M. Wt: 224.64 g/mol
InChI Key: QGSRRXVXYURIGS-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate , reflecting its substitution pattern on the fused bicyclic imidazo[1,2-a]pyridine core. The structural formula (Figure 1) derives from its SMILES notation, O=C(C1=CC(Cl)=CN2C1=NC=C2)OCC, which specifies:

  • A chlorine atom at position 6.
  • An ethyl ester group (-COOCH₂CH₃) at position 8.
  • A five-membered imidazole ring fused to a six-membered pyridine ring.

The numbering follows IUPAC conventions for fused heterocycles, prioritizing the imidazole nitrogen at position 1 and the pyridine nitrogen at position 3.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by the following descriptors:

Identifier Type Value
CAS Registry Number 1803247-42-8
InChIKey OTIWIYFRQYZQNI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(Cl)=CN2C1=NC=C2
Synonymous Names This compound; Imidazo[1,2-a]pyridine-8-carboxylic acid, 6-chloro-, ethyl ester

These identifiers ensure unambiguous referencing across chemical databases and literature.

Molecular Formula and Weight Calculations

The molecular formula C₁₀H₉ClN₂O₂ is confirmed by high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:

Atom Count Atomic Weight (g/mol) Contribution (g/mol)
C 10 12.01 120.10
H 9 1.008 9.07
Cl 1 35.45 35.45
N 2 14.01 28.02
O 2 16.00 32.00
Total 224.64

This matches experimental data from suppliers and PubChem entries.

Tautomeric Forms and Resonance Stabilization

The imidazo[1,2-a]pyridine core exhibits resonance stabilization due to delocalized π-electrons across the fused rings. Key features include:

  • Aromaticity : The 10-π-electron system satisfies Hückel’s rule, with contributions from both rings (Figure 2).
  • Tautomerism : While the parent imidazo[1,2-a]pyridine can undergo proton shifts between nitrogen atoms, the chlorine and ester substituents in this derivative limit tautomeric interconversion. Theoretical studies on analogous compounds suggest minor tautomeric forms involving the pyridinic nitrogen (N3) are possible under acidic conditions.
  • Resonance Structures : Delocalization of the lone pair from N1 stabilizes the system, as shown in Figure 3. The electron-withdrawing chlorine and ester groups further polarize the π-cloud, enhancing electrophilicity at positions 2 and 5.

Figure 2 : Resonance in the imidazo[1,2-a]pyridine core.
Figure 3 : Dominant resonance structures highlighting N1 lone pair delocalization.

These electronic properties make the compound a versatile intermediate in medicinal chemistry, particularly in reactions involving electrophilic substitution or metal-catalyzed cross-coupling.

Properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7(11)6-13-4-3-12-9(8)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSRRXVXYURIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN2C1=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step One-Pot Synthesis Approach

A convenient and practical method involves a two-step one-pot procedure starting from 2-aminopyridine derivatives:

  • Step 1: Reaction of 2-aminopyridine (1 mmol) with DMF-DMA (2 mmol) in DMF at 65 °C for 3 hours results in the formation of an (E)-N,N-dimethyl-N'-(pyridin-2-yl)formamidine intermediate.
  • Step 2: Addition of sodium bicarbonate (1.5 mmol), potassium iodide (0.2 mmol), and ethyl bromoacetate (1.3 mmol) followed by stirring at 85 °C promotes cyclization to form the ethyl imidazo[1,2-a]pyridine-8-carboxylate derivative.
  • Work-up involves dilution with water, extraction with chloroform, drying over anhydrous sodium sulfate, concentration under reduced pressure, and purification by silica gel column chromatography using chloroform/hexane (3:1) as eluent.

This method yields the target compound in moderate to high yields with good purity, as confirmed by melting point and spectroscopic data (1H NMR, HRMS).

Halogenation and Esterification Sequence

  • Starting with 2-amino-5-chloropyridine allows direct incorporation of the chlorine atom at the 6-position of the imidazo ring after cyclization.
  • Cyclization with ethyl 3-bromopyruvate under reflux in a solvent such as 1,2-dimethoxyethane forms the ethyl ester at the 8-position.
  • The intermediate bromo derivatives can be further functionalized by Suzuki-Miyaura cross-coupling reactions to introduce various substituents, but for the target compound, direct cyclization suffices.

Salt Formation (Hydrobromide Salt)

  • The ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate can be converted into its hydrobromide salt by treatment with hydrobromic acid or suitable bromide sources.
  • This salt form improves compound stability and handling for research purposes.

A range of bases and solvents have been tested to optimize the cyclization step:

Parameter Optimal Condition Notes
Base Sodium bicarbonate (1.5 equivalents) Facilitates cyclization
Solvent Dimethylformamide (DMF) High polarity promotes reaction
Temperature (Step 1) 65 °C For formamidine intermediate formation
Temperature (Step 2) 85 °C For cyclization with ethyl bromoacetate
Reaction Time 3 hours (Step 1), variable (Step 2) Monitored by TLC

These conditions provide a balance between yield and reaction time, minimizing side reactions.

  • The crude product is purified by silica gel chromatography using chloroform/hexane (3:1).
  • Characterization includes melting point determination (typically around 92–93 °C for related compounds), 1H NMR spectroscopy showing characteristic peaks for ethyl ester (triplet at ~1.45 ppm for CH3, quartet at ~4.48 ppm for CH2), and high-resolution mass spectrometry confirming molecular weight.
Step Reagents/Conditions Outcome Notes
1 2-Aminopyridine + DMF-DMA in DMF, 65 °C, 3 h Formation of formamidine intermediate Monitored by TLC
2 Add NaHCO3, KI, ethyl bromoacetate, 85 °C Cyclization to ethyl imidazo[1,2-a]pyridine-8-carboxylate Reaction completion by TLC
3 Work-up: extraction, drying, concentration Crude product
4 Silica gel chromatography (chloroform/hexane 3:1) Pure target compound Confirmed by melting point, NMR, HRMS
  • The two-step one-pot method is efficient and scalable, providing moderate to high yields with relatively simple purification.
  • Starting from chlorinated aminopyridines ensures regioselective introduction of the chlorine atom.
  • The choice of base and solvent critically influences the cyclization efficiency.
  • The methodology avoids harsh conditions and uses readily available reagents, making it suitable for medicinal chemistry applications.
  • The compound’s structure allows further functionalization at other positions via cross-coupling reactions if needed for SAR studies.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Substitution Reactions: Formation of substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dechlorinated derivatives.

    Hydrolysis: Formation of 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid.

Scientific Research Applications

Anticancer Activity

Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate has been studied for its potential anticancer properties. Research indicates that compounds with imidazo[1,2-a]pyridine structures can inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited selective inhibition of tumor growth in vitro and in vivo models, highlighting its potential as a lead compound for new anticancer therapies .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. In a series of experiments, this compound exhibited significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

Enzyme Inhibition

Another notable application is its role as an enzyme inhibitor. Compounds containing the imidazo[1,2-a]pyridine moiety have been identified as potent inhibitors of phosphodiesterase enzymes. These enzymes play critical roles in cellular signaling pathways, and their inhibition can lead to therapeutic benefits in conditions such as asthma and heart failure .

Fluorescent Probes

Recent studies have explored the use of this compound as a fluorescent probe for monitoring pH changes in biological systems. The compound's ability to undergo fluorescence resonance energy transfer (FRET) makes it suitable for real-time monitoring of pH variations in living cells, providing insights into cellular processes and disease states .

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing novel materials with unique electronic properties. Its derivatives have been incorporated into polymers and nanomaterials, enhancing their conductivity and stability. This application is particularly relevant in the development of organic electronic devices and sensors .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) that were significantly lower than those of traditional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

Mechanism of Action

The mechanism of action of ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate belongs to a family of halogenated derivatives. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications Reference
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate C₁₀H₉BrN₂O₂ 269.10 Br (6), COOEt (8) Higher molecular weight; used in Suzuki couplings
Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate C₁₀H₉IN₂O₂ 316.10 I (6), COOEt (8) Bulkier halogen; potential radiopharmaceutical applications
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₈BrFN₂O₂ 287.09 Br (6), F (8), COOEt (2) Dual halogenation; enhanced electronic effects
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₈ClIN₂O₂ 350.54 Cl (7), I (8), COOEt (2) Mixed halogens; high lipophilicity (XLogP3 = 3.6)

Key Observations :

  • Halogen Size and Reactivity : Bromo and iodo analogs exhibit higher molecular weights and enhanced reactivity in cross-coupling reactions compared to the chloro derivative .
  • Positional Effects : Substitution at position 2 (e.g., ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate) alters steric and electronic properties, influencing binding to biological targets .
Positional Isomers

The placement of substituents significantly impacts physicochemical and pharmacological properties:

Compound Name Molecular Formula Substituents (Positions) Key Differences Reference
Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate C₁₀H₉ClN₂O₂ Cl (8), COOEt (6) Altered dipole moment; distinct crystal packing
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₁₀BrN₃O₂ Br (6), NH₂ (8), COOEt (2) Amino group enhances hydrogen bonding; monoclinic crystal system (P21/c)

Key Observations :

  • Crystallography: Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate crystallizes in a monoclinic system (a = 8.366 Å, b = 11.842 Å), whereas chloro derivatives may adopt different lattice parameters due to halogen size .
  • Bioactivity: Amino-substituted derivatives (e.g., 8-amino analogs) are intermediates in kinase inhibitor synthesis, while ester-substituted compounds are optimized for solubility .
Functional Group Variations

Modifications to the ester or core structure yield diverse analogs:

Compound Name Substituents Applications Reference
Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-a]pyridine-2-carboxylate OH (8), COOEt (2) Potential antioxidant activity
Mthis compound hydrochloride Cl (6), COOMe (8), HCl salt Improved crystallinity; lab-scale synthesis
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate NO₂-C₆H₄ (8), COOEt (7) Antiviral lead compound

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., mthis compound hydrochloride) improve stability and handling .
  • Aromatic Substituents : Nitrophenyl groups enhance π-π stacking interactions, critical for binding to viral proteases .

Biological Activity

Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a heterocyclic structure characterized by an imidazo[1,2-a]pyridine core with an ethyl carboxylate group and a chlorine atom. The molecular formula is C10H8ClN3O2C_{10}H_{8}ClN_{3}O_{2}, with a molecular weight of approximately 239.64 g/mol. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells. Its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins enhances its bioactivity.
  • Disruption of Cellular Processes : It has been shown to interfere with DNA synthesis and disrupt cell membrane integrity, contributing to its potential as an anti-cancer agent .

Biological Activity Profiles

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .
  • Anticancer Activity : The compound has been investigated for its potential to inhibit tumor growth through mechanisms such as inducing apoptosis and cell cycle arrest in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Case Study: Anticancer Mechanism

In a study involving HCC827 cells (a non-small cell lung cancer line), treatment with this compound resulted in significant G2/M phase block and increased apoptosis rates. The compound induced changes in protein levels associated with cell cycle regulation, specifically decreasing cyclin B1 and CDK1 levels while increasing pro-apoptotic markers such as cleaved caspase-9 .

Comparative Analysis with Similar Compounds

This compound can be compared to other related compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylateChlorine at position 3Moderate antimicrobial activity
Mthis compoundMethyl substitutionAnticancer properties
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylateBromine at position 7Potential anti-cancer activity

The unique substitution pattern of this compound contributes to its enhanced potency and selectivity compared to its analogues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate, and how can structural purity be ensured?

  • The compound is typically synthesized via halogenation of polymer-bound intermediates or tandem reactions. For example, halogenation at the 3-position of imidazo[1,2-a]pyridine derivatives using α-haloketones is a key step . Structural purity is confirmed via X-ray crystallography (using SHELX software for refinement ), NMR spectroscopy (e.g., 1H^1H and 13C^{13}C), and high-resolution mass spectrometry (HRMS). Crystallographic data (e.g., bond lengths, angles) should align with reference standards like those in Acta Crystallographica .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD detector is standard. Data refinement uses SHELXL for small-molecule structures, which handles anisotropic displacement parameters and hydrogen placement via riding models . Weak intermolecular interactions (e.g., C–H⋯O) are analyzed to validate packing stability .

Q. What spectroscopic methods are critical for characterizing intermediates during synthesis?

  • Key methods include:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and C–Cl (~550 cm1^{-1}) stretches.
  • NMR : 1H^1H spectra resolve aromatic protons (δ 7.5–8.5 ppm) and ester ethyl groups (δ 1.3–4.4 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .

Advanced Research Questions

Q. How can regioselective functionalization at the C3 or C8 positions be achieved?

  • Regioselectivity is controlled by base selection and additives. For example:

  • C3 functionalization : Use TMPMgCl·LiCl at −60°C for magnesiation, followed by electrophilic quenching (e.g., allyl bromide, acyl chlorides) with CuCN·2LiCl catalysis .
  • C8 modification : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl/alkyl zinc reagents (Pd-PEPPSI-iPr catalyst) achieves >90% yield . Computational modeling (DFT) aids in predicting site reactivity by analyzing charge distribution and chelation effects .

Q. What strategies resolve contradictions in spectroscopic data during functional group analysis?

  • Case study : Discrepancies in 13C^{13}C NMR signals for ester carbonyls may arise from rotational isomerism. Solutions include:

  • Variable-temperature NMR to probe dynamic effects.
  • Comparative analysis with analogous compounds (e.g., ethyl 8-methyl derivatives ).
  • SCXRD validation to confirm substituent positions .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Steps :

Docking studies : Screen derivatives against target proteins (e.g., cyclin-dependent kinases) using software like AutoDock.

QSAR modeling : Correlate electronic parameters (HOMO/LUMO energies) with biological activity .

MD simulations : Assess stability of ligand-receptor complexes (e.g., 20 ns trajectories in GROMACS) .

Q. What are the challenges in scaling up multi-step syntheses, and how are they mitigated?

  • Key issues : Low yields in halogenation or cross-coupling steps.
  • Solutions :

  • Optimize stoichiometry (e.g., excess TMPMgCl·LiCl for magnesiation ).
  • Use flow chemistry for Pd-catalyzed reactions to improve mixing and reduce side products .
  • Monitor intermediates via LC-MS to identify bottlenecks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

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